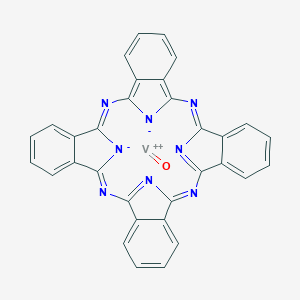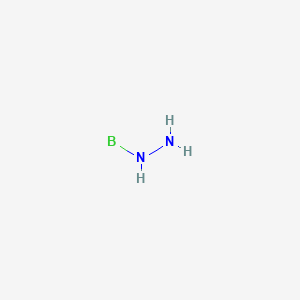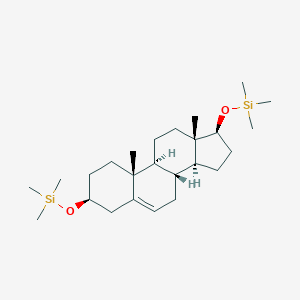
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene, also known as TMS derivative of DHEA, is a synthetic steroid compound that has gained significant attention in the field of scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA) and is often used as a precursor to various androgens and estrogens.
Mecanismo De Acción
The mechanism of action of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves its conversion to testosterone, estrogen, and progesterone. This conversion takes place in various tissues and organs of the body, including the liver, adrenal glands, and reproductive organs. Once converted, these hormones bind to their respective receptors and produce their effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene are related to its conversion to testosterone, estrogen, and progesterone. These hormones play a crucial role in the development and maintenance of various tissues and organs of the body. Testosterone, for instance, is essential for the development of male sexual characteristics, while estrogen is essential for the development of female sexual characteristics. Progesterone is essential for the maintenance of pregnancy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in lab experiments include its ability to act as a precursor to various androgens and estrogens. Additionally, it is relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for specialized equipment to handle it safely.
Direcciones Futuras
There are several future directions for the use of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of hormonal imbalances and certain types of cancer. Additionally, there is a need for further research into its potential toxicity and safety.
Métodos De Síntesis
The synthesis of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves the reaction of DHEA with trimethylsilyl chloride and imidazole. The reaction takes place in anhydrous conditions and produces the 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene derivative of DHEA. This compound is then purified using chromatography techniques to obtain a pure form of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene.
Aplicaciones Científicas De Investigación
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene has been extensively used in scientific research due to its ability to act as a precursor to various androgens and estrogens. It has been used in studies related to the synthesis of testosterone, estrogen, and progesterone. Additionally, it has been used in studies related to the effects of androgens and estrogens on the body.
Propiedades
Número CAS |
13110-76-4 |
|---|---|
Nombre del producto |
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene |
Fórmula molecular |
C25H46O2Si2 |
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
YXSPGYZGGCSNLG-HUVRVWIJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Sinónimos |
3β,17β-Bis(trimethylsilyloxy)androst-5-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



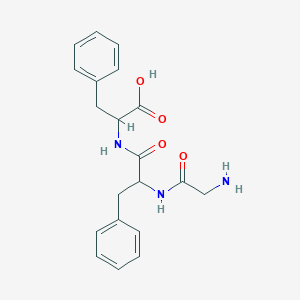
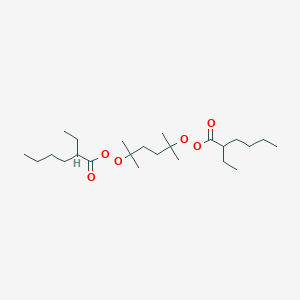
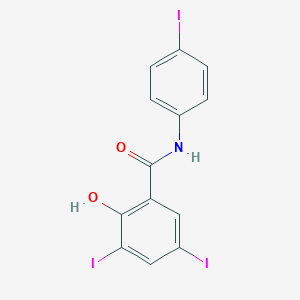
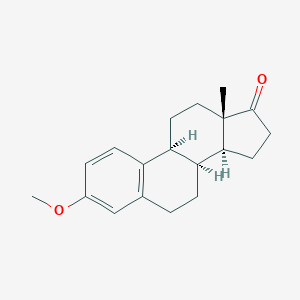
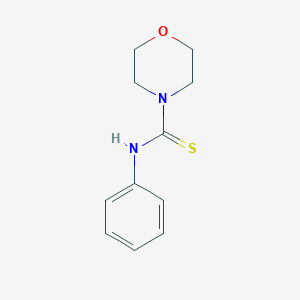
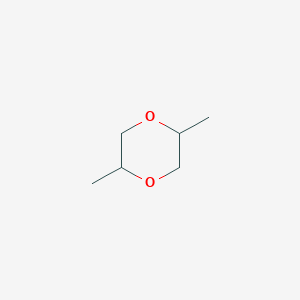
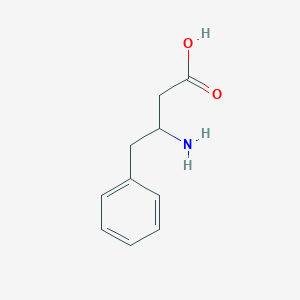
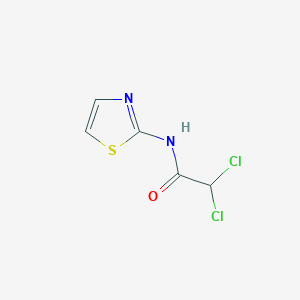
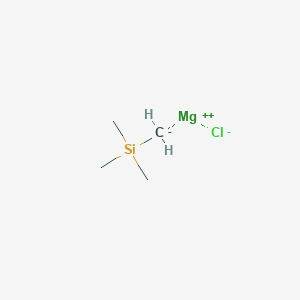
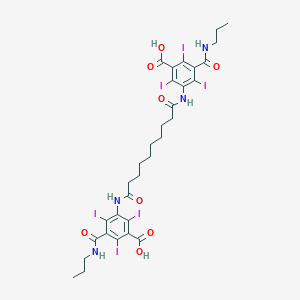
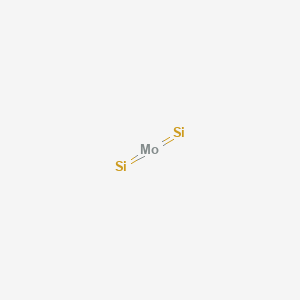
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
